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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of
Tris(dimethylamino)antimony, also known as TDMASD or Sb(NMez)s, as a precursor for the
deposition of antimony-containing thin films. This organometallic compound is a volatile liquid
precursor primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic
Layer Deposition (ALD) processes.[1][2] These techniques allow for the precise growth of high-
purity thin films with applications in semiconductor materials, photovoltaic devices, and
electronic coatings.[1]

Precursor Properties: Tris(dimethylamino)antimony

Tris(dimethylamino)antimony is a colorless, air and moisture-sensitive liquid.[3][4] Proper
handling under inert atmosphere is crucial to prevent decomposition and ensure reproducible
results. Key physical and chemical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3152151?utm_src=pdf-interest
https://www.benchchem.com/product/b3152151?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.4c03482
https://www.myskinrecipes.com/shop/en/mocvd-precursors/242309-trisdimethylaminoantimony.html
https://pubs.acs.org/doi/10.1021/acsomega.4c03482
https://www.benchchem.com/product/b3152151?utm_src=pdf-body
https://www.benchchem.com/product/b3152151?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2024/tc/d3tc02558f
https://cyberleninka.ru/article/n/the-latest-progress-on-synthesis-and-investigation-of-sb2s3-based-thin-films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value Reference
Chemical Formula CeH1sN3Sb [1]
Molecular Weight 253.99 g/mol [1]

CAS Number 7289-92-1 [5]

Density 1.325 g/mL at 25 °C [1112]
Boiling Point 32-34 °C at 0.45 Torr [2][3]

Vapor Pressure 1.04 Torr at 30 °C [6]

Storage Room temperature, under inert (7]

gas, sealed

Experimental Protocols

Detailed methodologies for substrate preparation and thin film deposition using MOCVD and
ALD are provided below. These protocols are intended as a starting point and may require
optimization based on the specific deposition system and desired film characteristics.

Substrate Preparation (General Protocol)

A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following
protocol is a general guideline for cleaning Silicon (Si), Gallium Arsenide (GaAs), or Indium
Antimonide (InSb) substrates.

Materials:

Substrates (e.g., Si (100), GaAs (100), InSb (100))

Acetone (semiconductor grade)

Isopropanol (semiconductor grade)

Deionized (DI) water (18 MQ-cm)

Hydrochloric acid (HCI) or hydrofluoric acid (HF) for oxide removal
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» High-purity nitrogen (Nz2) gas
Procedure:

o Degreasing: Sequentially clean the substrate in an ultrasonic bath with acetone and
isopropanol for 5-10 minutes each.

o DI Water Rinse: Thoroughly rinse the substrate with DI water.

o Oxide Removal: Immerse the substrate in a dilute acid solution (e.g., HCI:DI water 1:10 or
buffered HF) for 60 seconds to remove the native oxide layer.

e Final Rinse: Rinse the substrate extensively with DI water.
e Drying: Dry the substrate using a stream of high-purity nitrogen gas.

e Loading: Immediately transfer the cleaned substrate into the deposition reactor's load-lock to
prevent re-oxidation and surface contamination.

MOCVD of Antimony Sulfide (Sb2S3) Thin Films

This protocol describes the deposition of Sb2Ss thin films using Tris(dimethylamino)antimony
and hydrogen sulfide (Hz2S) as precursors.

Precursors and Carrier Gas:

o Antimony Precursor: Tris(dimethylamino)antimony (TDMASD)
 Sulfur Precursor: Hydrogen sulfide (H2S)

o Carrier Gas: High-purity nitrogen (N2) or argon (Ar)

Deposition Parameters:
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Parameter

Value

Notes

Substrate Temperature

300 - 450 °C

Influences crystallinity and

morphology.[8]

Reactor Pressure

100 - 760 Torr (Low to

Affects precursor

decomposition and film

Atmospheric) ) )
uniformity.
Adjust to control vapor
TDMASD Bubbler Temperature 20 - 40 °C ]
pressure and delivery rate.
) Dependent on bubbler
Carrier Gas Flow Rate ]
10 - 50 sccm temperature and desired
(through TDMASD)
growth rate.
V/III ratio should be optimized
H:S Flow Rate 20 - 100 sccm

for stoichiometric films.

Dilution Gas Flow Rate

100 - 500 sccm

To maintain total flow and

pressure.

MOCVD Deposition Workflow
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MOCVD workflow for Sb2Ss deposition.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3152151?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

ALD of Antimony Oxide (Sb20x) Thin Films

This protocol outlines the deposition of antimony oxide thin films using
Tris(dimethylamino)antimony and ozone (Os) as precursors. ALD is a powerful technique for
depositing highly conformal and uniform films with precise thickness control.[6]

Precursors and Purge Gas:

e Antimony Precursor: Tris(dimethylamino)antimony (TDMASD)
e Oxygen Precursor: Ozone (Os)

e Purge Gas: High-purity nitrogen (N2) or argon (Ar)

Deposition Parameters:
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Parameter Value Notes
Lower temperatures are typical
Substrate Temperature 100 - 250 °C for ALD to ensure self-limiting
reactions.
Reactor Pressure 0.1 -1 Torr Typical for ALD processes.
To achieve adequate vapor
TDMASD Source Temperature 20-40°C

pressure.

Ozone Concentration

100 - 200 g/m?

To be optimized for complete

TDMASD Pulse Time (t1) 01-10s )
surface saturation.
] To remove unreacted
Purge Time (t2) 5-20s
precursor and byproducts.
) To be optimized for complete
Ozone Pulse Time (t3) 0.1-10s ]
surface reaction.
_ To remove unreacted ozone
Purge Time (ta) 5-20s
and byproducts.
Determines the final film
Number of Cycles 100 - 1000

thickness.

ALD Cycle for Antimony Oxide

1. TDMASD Pulse

3. Ozone Pulse

~<(Repeat Cycle)

2. N2 Purge

4. N2 Purge
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One ALD cycle for antimony oxide deposition.

Safety Considerations

e Precursor Handling: Tris(dimethylamino)antimony is air and moisture-sensitive and
potentially pyrophoric. It should be handled in an inert atmosphere (e.g., a glovebox). Always
refer to the Safety Data Sheet (SDS) before use.

e Gas Handling: Hydrogen sulfide is highly toxic and flammable. Ozone is a strong oxidizer
and toxic. Appropriate gas monitoring and safety protocols must be in place.

» System Maintenance: The deposition system should be regularly maintained to prevent leaks
and ensure safe operation. A cold trap should be used to capture unreacted precursors and
byproducts before the vacuum pump.

Data Summary

The following table summarizes the key deposition parameters for different antimony-
containing thin films using Tris(dimethylamino)antimony as a precursor, based on available

literature.
- Substrate )
. Deposition Resulting
Film Co-reactant Temperatur Reference
Method Phase
e (°C)
Sh20s ALD Ozone (03) Not specified Sh20s [6]
Hydrogen Mixture of
) Low
Sb20s5/Sh20s ALD Peroxide Sh20s and [6]
Temperature
(H202) Sh203
Hydrogen Stibnite
Sh2Ss MOCVD _ 300 - 450 [8]
Sulfide (H2S) (Sb2S3)
Trimethylindiu
InSb MOCVD ~400 InSb [8]
m (TMIn)
Ge-Sb PE-CVD Ge(NMeEt)4 150 Ge-Sb alloy [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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